5-Formyl-2-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2-methoxynicotinonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 5-position and a methoxy group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxynicotinonitrile can be achieved through several methods. One common approach involves the formylation of 2-methoxynicotinonitrile. This can be done using Vilsmeier-Haack reaction conditions, where 2-methoxynicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Carboxy-2-methoxynicotinonitrile.
Reduction: 5-Hydroxymethyl-2-methoxynicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-methoxynicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Formyl-2-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
Uniqueness
5-Formyl-2-methoxynicotinonitrile is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-formyl-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-7(3-9)2-6(5-11)4-10-8/h2,4-5H,1H3 |
InChI Key |
VVVVCIGLVGRSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.